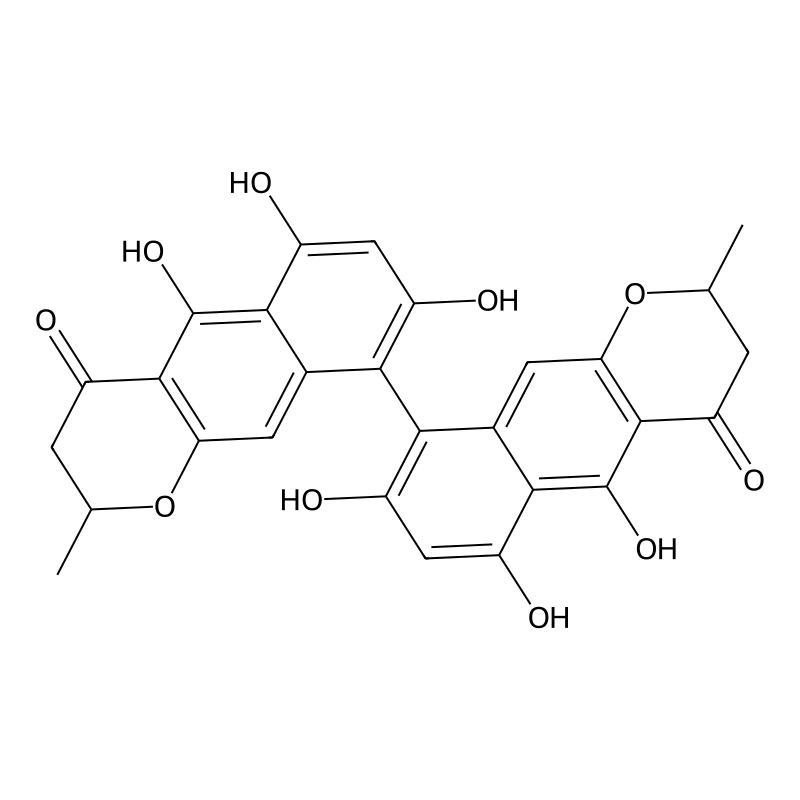Cephalochromin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Cancer Research
Results or Outcomes: Cephalochromin exhibited growth-inhibitory and apoptotic activity against human lung cancer A549 cells in a dose-dependent manner . It induced cell cycle arrest at the G0/G1 phase through down-regulation of cyclin D1, cyclin E, Cdk 2, and Cdk 4 expressions . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, was found to be 2.8 μM at 48 hours .
Overcoming Venetoclax-Resistance in Acute Myeloid Leukemia
Summary of the Application: Cephalochromin has been studied for its potential use in overcoming Venetoclax-resistance in Acute Myeloid Leukemia (AML) models . Venetoclax is a BCL2 inhibitor used in combination with hypomethylating agents for the treatment of AML in adults ineligible for intensive chemotherapy . Resistance to venetoclax is common, and new agents are needed to improve the depth and duration of complete remission or to overcome venetoclax resistance .
Methods of Application or Experimental Procedures: The study involved treating a large panel of AML cell lines with Cephalochromin and Venetoclax monotherapies . Each cell model exhibited a degree of sensitivity to each drug . The cytotoxic effects of Cephalochromin in healthy cells were also evaluated .
Results or Outcomes: Cephalochromin treatment was associated with decreased stemness capacity, suggesting apoptosis induction in a dose-dependent manner . Metabolic analysis revealed extensive mitochondrial damage associated with a reduction in the mitochondria mass . Proteomic analysis showed increased PARP1 cleavage (apoptosis) and γH2AX (DNA damage) levels upon Cephalochromin treatment .
Anti-Phytopathogenic Activity of Marine Fungal Co-Cultures
Summary of the Application: Cephalochromin has been studied for its potential use in crop protection . It was isolated from the co-culture of two marine sediment-derived fungi, Plenodomus influorescens and Pyrenochaeta nobilis .
Methods of Application or Experimental Procedures: The fungi were cultivated in liquid regime using three different media, with or without shaking . The aim was to determine the most ideal co-cultivation conditions to enhance the titers of the previously isolated compounds and to produce extracts with stronger anti-phytopathogenic activity .
Results or Outcomes: Liquid co-cultivation in Potato Dextrose Broth under shaking led to the strongest activity against the phytopathogen Phytophthora infestans . Except for one compound, all target compounds were detected in the co-culture . Some compounds were produced in lower titers, whereas others were overexpressed compared to solid Potato Dextrose Agar co-cultures .
Cephalochromin is a complex organic compound classified as an organooxygen compound and an organic heterotricyclic compound, with the molecular formula C28H22O10. It possesses a distinctive naphtho-gamma-pyrone skeleton, which contributes to its unique structural and functional properties. This compound is primarily derived from microbial sources, particularly fungi such as Pyrenochaeta nobilis and Plenodomus, and has been identified as a secondary metabolite with notable biological activities .
Cephalochromin's mechanism of action varies depending on the biological process it affects. Here are two key examples:
- Antibacterial and Antifungal Activity: The precise mechanism remains under investigation, but cephalochromin's ability to disrupt fungal and bacterial cell membranes is a potential explanation for its antimicrobial properties [].
- Inhibition of Nitric Oxide Production: Cephalochromin can suppress the production of nitric oxide (NO) by macrophages, immune cells involved in inflammation. This suggests its potential role in modulating the immune response.
Cephalochromin exhibits significant biological activity, particularly as an antibacterial agent. Its primary mechanism of action involves targeting the FabI enzyme in Staphylococcus aureus, effectively inhibiting its function and leading to bacterial cell death. Studies have demonstrated that cephalochromin's antibacterial efficacy is comparable to other known antimicrobial agents, positioning it as a promising candidate for antibiotic development . Additionally, its structural characteristics allow it to interact with various biological targets, enhancing its potential therapeutic applications.
The synthesis of cephalochromin can be achieved through several methods, primarily focusing on extracting it from its natural sources or through synthetic organic chemistry techniques. The natural extraction involves culturing specific fungi known to produce cephalochromin and isolating the compound from the culture medium. Synthetic approaches may include multi-step organic synthesis involving reactions such as condensation and cyclization to construct the naphtho-gamma-pyrone framework characteristic of cephalochromin .
Cephalochromin has potential applications in various fields, including pharmaceuticals, agriculture, and biotechnology. Its antibacterial properties make it a candidate for developing new antibiotics, especially against resistant strains of bacteria. Furthermore, due to its unique chemical structure, cephalochromin may serve as a lead compound for synthesizing derivatives with enhanced biological activities or reduced toxicity profiles . In agricultural contexts, it could be explored as a natural pesticide or fungicide.
Research into the interaction of cephalochromin with biological systems has revealed its capacity to bind with specific proteins and enzymes, influencing metabolic pathways within microbial cells. Studies have shown that cephalochromin's interaction with FabI leads to significant alterations in fatty acid metabolism, which can be leveraged to develop targeted antimicrobial therapies . Additionally, understanding these interactions may provide insights into designing more effective derivatives or analogs.
Cephalochromin shares structural and functional similarities with several other compounds known for their antibacterial properties. Below are some notable examples:
| Compound | Structure | Biological Activity | Uniqueness |
|---|---|---|---|
| Chaetochromin A | Naphthoquinone | Antifungal and antibacterial | Induces mitochondrial swelling |
| Dihydroisoustilagin | Related naphtho-pyrone | Antimicrobial | Distinct structural modifications |
| Streptomycin | Aminoglycoside | Broad-spectrum antibiotic | Targets ribosomal function |
| Vancomycin | Glycopeptide | Gram-positive bacterial infections | Inhibits cell wall synthesis |
Cephalochromin stands out due to its specific mechanism of action targeting FabI, which is less common among other similar compounds. Its unique structural features also contribute to its distinct biological activities and potential therapeutic applications.








